(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused benzofuran-oxazin core, a Z-configuration at the exocyclic double bond, and two key substituents: a 2-methoxybenzyl group at position 8 and a pyridin-4-ylmethylene moiety at position 2.
Properties
IUPAC Name |
(2Z)-8-[(2-methoxyphenyl)methyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-20-5-3-2-4-17(20)13-26-14-19-21(29-15-26)7-6-18-23(27)22(30-24(18)19)12-16-8-10-25-11-9-16/h2-12H,13-15H2,1H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHUHONOHDKOCE-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in recent literature, focusing on structural variations, physicochemical properties, and inferred biological implications.
Substituent Position and Electronic Effects
- Methoxy Position : The 2-methoxy group in the target compound vs. the 4-methoxy group in ’s analog may alter steric interactions with hydrophobic binding pockets, as ortho-substituents introduce greater steric hindrance .
- Pyridine Orientation: The pyridin-4-ylmethylene group (target) vs.
- Fluorine vs. Methoxy : The 4-fluorophenethyl group in introduces electron-withdrawing effects, which may enhance metabolic stability compared to the electron-donating methoxy group in the target compound .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-methoxybenzyl group in the target compound increases logP compared to ’s fluorophenethyl analog, suggesting improved blood-brain barrier permeability but reduced aqueous solubility .
- Co-crystallization : ’s compound forms a 1:1 co-crystal with 1,4-dioxane, which could improve crystallinity and formulation stability compared to the target compound’s standalone structure .
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